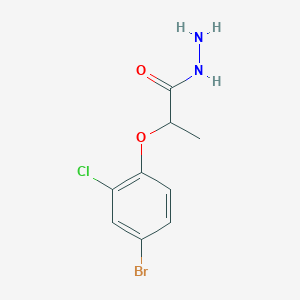

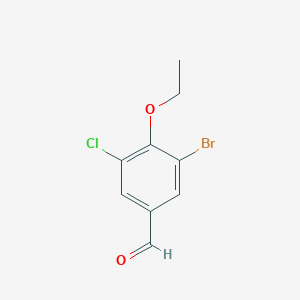

3-Bromo-5-chloro-4-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzaldehydes is well-documented in the literature. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde is achieved with high yield using p-hydroxybenzaldehyde and bromine in chloroform as a solvent . Similarly, o-ethoxybenzaldehyde is synthesized from o-hydroxybenzaldehyde, primary amine, and bromoethane through a two-step reaction . These methods suggest that the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde could potentially be carried out through a halogenation reaction followed by an etherification process.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied using various techniques. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde was discovered, where the Br atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted . The crystal structures of p-chloro- and p-bromobenzaldehyde have been determined, showing that the molecules do not differ significantly from planarity and pack in stacks with halogen...halogen contacts . These findings suggest that 3-Bromo-5-chloro-4-ethoxybenzaldehyde may also exhibit a planar structure with potential halogen interactions.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes can be influenced by the presence of bromine. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates that bromination reactions can lead to multiple products, depending on the reaction conditions . This implies that the chemical reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde could be complex and may result in various reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes have been extensively studied. The bromine substitution effect on the structure and reactivity of 2,3-dimethoxybenzaldehyde has been shown to influence the linear and nonlinear optical properties, with bromine atoms enhancing the nonlinear third-order susceptibility . Spectroscopic studies of 5-bromo-2-methoxybenzaldehyde have provided insights into its electronic properties, chemical shifts, and thermodynamic functions . These studies suggest that 3-Bromo-5-chloro-4-ethoxybenzaldehyde may also exhibit unique optical and electronic properties, which could be of interest for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

3-Bromo-5-chloro-4-ethoxybenzaldehyde is used in the synthesis of various derivatives with potential antioxidant activities. For instance, chalcone derivatives synthesized from halogenated vanillin, including 3-bromo-5-chloro-4-ethoxybenzaldehyde, have been tested for their antioxidant activities. These studies involve the use of techniques like FTIR, GC-MS, and NMR for compound characterization and the DPPH method for antioxidant activity assessment (Rijal, Haryadi, & Anwar, 2022).

Chromatographic Analysis

Gas chromatography has been utilized to separate and determine 3-bromo-5-chloro-4-ethoxybenzaldehyde. This method is noted for its simplicity, speed, and accuracy, making it a valuable tool in analytical chemistry (Shi Jie, 2000).

Structural Characterization and Biological Activity

The compound is integral in the synthesis of various benzamide derivatives, which have potential as non-peptide small molecular antagonists. These products have been characterized using NMR and MS techniques and tested for biological activity (H. Bi, 2015).

Crystallography and Molecular Structure

3-Bromo-5-chloro-4-ethoxybenzaldehyde plays a role in the preparation of compounds whose structures are elucidated through X-ray crystallography. This includes the study of molecular conformation, hydrogen bonding, and crystal structure (J. Hou, 2009).

Environmental Biodegradation

Studies have explored the transformation of halogenated aromatic aldehydes, including 3-bromo-5-chloro-4-ethoxybenzaldehyde, by anaerobic bacteria. This research is significant for understanding the environmental fate and biodegradation of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNBQEWANMSSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397561 |

Source

|

| Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-4-ethoxybenzaldehyde | |

CAS RN |

884497-58-9 |

Source

|

| Record name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)